Co 101244 hydrochloride, also known as RO-63-1908 or PD-174494, is a selective antagonist of the N-methyl-D-aspartate receptor subtype containing the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications due to its neuroprotective properties. The molecular formula for Co 101244 hydrochloride is C21H28ClNO3, with a molecular weight of 377.91 g/mol. It is characterized by its solubility in water (up to 100 mM) and dimethyl sulfoxide (up to 50 mM) .
The compound's structure includes a piperidinol moiety, which contributes to its biological activity. Its binding affinity and selectivity for the GluN2B subunit make it a valuable tool in neuroscience research, particularly in studies involving excitotoxicity and neurodegenerative diseases.
Co 101244 hydrochloride blocks the activity of the GluN2B subunit of the NMDA receptor [, ]. This inhibition may influence how nerve cells communicate, potentially affecting learning, memory, and other brain functions [, ]. More research is needed to fully understand the mechanism of action and its long-term effects.
Limited information is available on the safety and hazards of Co 101244 hydrochloride. As with any research compound, proper handling and safety protocols are essential.
NMDA receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the brain. They play a role in various functions, including learning, memory, and synaptic plasticity. Co 101244 hydrochloride specifically binds to the GluN2B subunit, preventing the activation of NMDA receptors containing this subunit [, ]. This selective action allows researchers to study the specific role of GluN2B-containing NMDA receptors in various biological processes.
Studies have shown that Co 101244 hydrochloride exhibits neuroprotective effects in both in vitro and in vivo models [, ]. This suggests that GluN2B-containing NMDA receptors may be involved in neuronal damage associated with neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease. Research using Co 101244 hydrochloride can help elucidate the mechanisms underlying these neurodegenerative conditions.
GluN2B-containing NMDA receptors are believed to play a role in learning and memory processes. By selectively blocking these receptors with Co 101244 hydrochloride, researchers can investigate the specific contribution of GluN2B to these functions []. This approach can provide valuable insights into the mechanisms of learning and memory formation.
Co 101244 hydrochloride exhibits significant neuroprotective effects in both in vitro and in vivo models. Its antagonistic action on GluN2B-containing NMDA receptors plays a crucial role in mitigating excitotoxic damage caused by excessive glutamate signaling .
Co 101244 hydrochloride is characterized by its favorable pharmacokinetic profile, including good solubility and stability under physiological conditions. It is recommended to be stored at +4°C for optimal stability .
The synthesis of Co 101244 hydrochloride involves several key steps that typically include:
While specific synthetic routes may vary, these general steps outline the process used to produce Co 101244 hydrochloride .
Co 101244 hydrochloride is primarily used in research settings focused on neurobiology and pharmacology. Its applications include:
Co 101244 hydrochloride shares similarities with several other compounds that target NMDA receptors or exhibit neuroprotective properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Selectivity | Notable Features |
|---|---|---|---|
| Co 101244 hydrochloride | Antagonist of GluN2B-containing NMDA receptors | High | Potent neuroprotective effects |
| Ifenprodil | Antagonist of GluN2B-containing NMDA receptors | Moderate | Used for studying pain mechanisms |
| Ro 25-6981 | Selective antagonist of GluN2B | High | Similar action but different structure |
| MK-801 | Non-selective NMDA receptor antagonist | Low | Broad spectrum activity |
Co 101244 hydrochloride stands out due to its high selectivity for the GluN2B subunit, making it particularly useful for targeted research applications without affecting other receptor subtypes significantly .
Co 101244 hydrochloride possesses the molecular formula C₂₁H₂₇NO₃·HCl with a molecular weight of 377.91 grams per mole [1] [2]. The compound's International Union of Pure and Applied Chemistry name is 1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride [3] [2]. The Chemical Abstracts Service number for this compound is 193356-17-1 [1] [2] [4].
The two-dimensional structure reveals a complex molecular architecture centered around a piperidine ring system. The canonical simplified molecular-input line-entry system representation is CC1=CC=C(CC2(O)CCN(CCOC3=CC=C(O)C=C3)CC2)C=C1.Cl [1] [2] [4], which demonstrates the connectivity between the various structural components.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₇NO₃·HCl [1] |
| Molecular Weight | 377.91 g/mol [1] |
| CAS Number | 193356-17-1 [1] |
| InChI Key | WFFZHKKSIDENAJ-UHFFFAOYSA-N [1] [2] |
| PubChem ID | 6918426 [1] |
The planar representation shows the molecule consists of three primary structural domains: a central piperidine ring, a phenoxy-containing side chain, and a methylbenzyl substituent. The connectivity pattern demonstrates how these domains are linked through carbon-carbon and carbon-nitrogen bonds, creating the overall molecular framework [1] [2].
The three-dimensional structure of Co 101244 hydrochloride exhibits complex conformational behavior, particularly within the piperidine ring system. Piperidine derivatives are known to adopt chair conformations preferentially, which minimize steric interactions and maximize stability [5] [6]. The presence of multiple substituents at different positions on the piperidine ring creates specific conformational preferences that influence the compound's overall three-dimensional shape.
The piperidine ring in Co 101244 hydrochloride contains a tertiary alcohol at the 4-position, which significantly influences the conformational dynamics [7]. The chair conformation of the piperidine ring allows for equatorial positioning of the bulky substituents, including the 4-methylbenzyl group and the 2-(4-hydroxyphenoxy)ethyl chain, thereby minimizing steric strain [5] [7].
Conformational analysis reveals that the compound likely adopts a chair conformation with the major substituents occupying equatorial positions to avoid unfavorable axial interactions. The presence of the tertiary alcohol group at the 4-position introduces additional conformational constraints, as this group must accommodate both the hydroxyl functionality and the adjacent substituents [7] [8].
| Conformational Feature | Description |
|---|---|
| Ring Conformation | Chair (preferred) [5] |
| Substituent Orientation | Equatorial positioning [5] |
| Tertiary Carbon Configuration | 4-Position alcohol [7] |
| Steric Interactions | Minimized through equatorial arrangement [5] |
The molecular geometry around the piperidine nitrogen exhibits typical pyramidal character due to the lone pair of electrons, while the tertiary carbon at position 4 displays tetrahedral geometry [6] [8]. The conformational flexibility of the ethoxy linker allows for various spatial orientations of the phenolic substituent relative to the piperidine core.
Co 101244 hydrochloride contains several important functional groups that contribute to its pharmacological activity and structural characteristics. The primary functional groups include a tertiary alcohol, a phenolic hydroxyl group, and a piperidine nitrogen, along with aromatic ring systems [1] [2] [7].
The tertiary alcohol at the 4-position of the piperidine ring represents a critical structural feature. This functional group is characterized by a carbon atom bonded to three other carbon atoms and one hydroxyl group, creating a tetrahedral geometry around the central carbon [7] [8]. The presence of this tertiary alcohol significantly influences the compound's three-dimensional structure and potentially its biological activity.
The phenolic hydroxyl group located on the terminal benzene ring provides hydrogen bonding capability, which may be important for receptor binding interactions [7]. This functional group is positioned para to the ethoxy linkage, creating a specific spatial relationship that may contribute to the compound's selectivity for GluN2B-containing NMDA receptors [9] [7].
| Functional Group | Position | Characteristics |
|---|---|---|
| Tertiary Alcohol | Piperidine C-4 | Tetrahedral geometry, hydrogen bonding donor [7] |
| Phenolic OH | Para-hydroxyphenoxy | Hydrogen bonding donor/acceptor [7] |
| Piperidine Nitrogen | Ring nitrogen | Pyramidal geometry, basic character [6] |
| Aromatic Rings | Phenoxy and methylbenzyl | π-electron systems [1] |
The methylbenzyl substituent attached to the 4-position carbon provides additional steric bulk and hydrophobic character. The methyl group is positioned para to the benzyl attachment point, creating a specific substitution pattern that contributes to the compound's overall molecular shape and potentially its receptor selectivity [9] [7].
The stereochemical aspects of Co 101244 hydrochloride are particularly important given the presence of the quaternary carbon center at the 4-position of the piperidine ring. This center, bearing four different substituents (hydroxyl, hydrogen, methylbenzyl, and the piperidine ring itself), represents a potential stereocenter [7] [8]. However, detailed stereochemical assignments would require additional experimental or computational analysis to determine the absolute configuration.
While specific single-crystal X-ray diffraction data for Co 101244 hydrochloride are not readily available in the literature, the compound's solid-state properties can be inferred from its chemical structure and comparable pharmaceutical compounds. The hydrochloride salt form indicates that the compound exists as an ionic solid in the crystalline state, with the piperidine nitrogen protonated and associated with a chloride counterion [1] [2].
Pharmaceutical compounds similar to Co 101244 hydrochloride typically crystallize in common space groups such as P21/c, P-1, or Pbca, depending on the specific molecular packing arrangements [10] [11]. The presence of multiple hydrogen bonding groups, including the tertiary alcohol, phenolic hydroxyl, and protonated amine, suggests that the crystal structure likely features extensive hydrogen bonding networks that stabilize the solid-state arrangement [10] [11].
The solid-state form is reported as a crystalline powder with high purity (≥99% by HPLC) [1] [2]. Storage recommendations indicate stability at +4°C, suggesting that the crystalline form is relatively stable under appropriate storage conditions [1] [2]. The compound exhibits good solubility in water (100 mM) and moderate solubility in dimethyl sulfoxide (50 mM), indicating that the crystal lattice can be readily disrupted by polar solvents [1] [2] [4].
| Solid-State Property | Value/Description |
|---|---|
| Physical State | Crystalline solid powder [1] |
| Purity | ≥99% (HPLC) [1] |
| Storage Temperature | +4°C [1] |
| Water Solubility | 100 mM [1] |
| DMSO Solubility | 50 mM [1] |
Powder X-ray diffraction analysis would be expected to show characteristic diffraction peaks corresponding to the specific crystal lattice parameters of Co 101244 hydrochloride [12] [13]. The diffraction pattern would provide information about the unit cell dimensions, space group symmetry, and overall crystalline quality. Such analysis is commonly employed in pharmaceutical development to characterize drug substances and ensure consistent solid-state forms [12] [13].
The molecular packing in the crystal structure would likely be influenced by the hydrogen bonding capabilities of the various functional groups, the steric requirements of the substituents, and the ionic interactions between the protonated amine and chloride counterion. These factors collectively determine the overall crystal structure and influence properties such as dissolution rate, stability, and bioavailability [11] [13].